molecular formula C11H14N2O B6292325 N-(5-Aminoindan-2-yl)acetamide, 95% CAS No. 73536-85-3

N-(5-Aminoindan-2-yl)acetamide, 95%

Cat. No. B6292325
CAS RN: 73536-85-3
M. Wt: 190.24 g/mol
InChI Key: IBQMBDAOKKRUDX-UHFFFAOYSA-N
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Description

N-(5-Aminoindan-2-yl)acetamide (also known as 5-AIA) is a synthetic compound with a wide range of applications in scientific research. It is an amide derivative of indanamine and has been studied for its potential use in laboratory experiments and medical treatments.

Mechanism of Action

The mechanism of action of 5-AIA is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. In addition, it is thought to act as an inhibitor of certain enzymes, such as the monoamine oxidase enzyme, which is responsible for the breakdown of certain neurotransmitters.
Biochemical and Physiological Effects
Studies have shown that 5-AIA has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as the monoamine oxidase enzyme, and to decrease the activity of certain other enzymes, such as the acetylcholinesterase enzyme. In addition, it has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, and to decrease the production of certain other neurotransmitters, such as norepinephrine.

Advantages and Limitations for Lab Experiments

The use of 5-AIA in laboratory experiments has several advantages. It is a relatively stable compound and is not easily degraded by enzymes or other compounds. In addition, it is relatively non-toxic and has a low potential for side effects. The main limitation of 5-AIA is that it is not as potent as some other compounds, such as serotonin agonists, and may not be as effective in certain experiments.

Future Directions

The potential future directions for 5-AIA are numerous. One potential direction is to explore its potential use as a therapeutic agent for certain diseases, such as depression and anxiety. Another potential direction is to explore its potential use as a diagnostic agent for certain diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be conducted to explore the mechanism of action of 5-AIA and to identify potential new uses for the compound.

Scientific Research Applications

5-AIA has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used in laboratory experiments to study the effects of various drugs and compounds on cellular metabolism, as well as to study the effects of various hormones and neurotransmitters on the function of cells and organs. In addition, 5-AIA has been used to study the effects of various toxins on the body, as well as to study the effects of disease states on the body.

properties

IUPAC Name

N-(5-amino-2,3-dihydro-1H-inden-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(14)13-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQMBDAOKKRUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564408
Record name N-(5-Amino-2,3-dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2,3-dihydro-1H-inden-2-yl)acetamide

CAS RN

73536-85-3
Record name N-(5-Amino-2,3-dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(5-nitro-indan-2-yl)-acetamide (Bigge, C. F.; Retz, D. M. WO 9617832 A1) (0.37 g, 1.68 mmol) in ethanol (10 mL) is degassed and 10% palladium on carbon added (0.05 g). The reaction mixture is evacuated and placed under 1 atm H2(g) for 2 h. Fitration of the reaction mixture through Celite is followed by concentration of the filtrate under reduced pressure to give N-(5-amino-indan-2-yl)-acetamide as a white solid which is used directly without further purification. 1H NMR (DMSO-d6, 300 MHz) δ 8.05 (1H, d), 6.82 (1H, d), 6.40 (1H, s), 6.35 (1H, d), 4.81 (2H, bs), 4.38 (1H, m), 2.98 (2H, m), 2.58 (2H, m), 1.81 (3H, s).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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